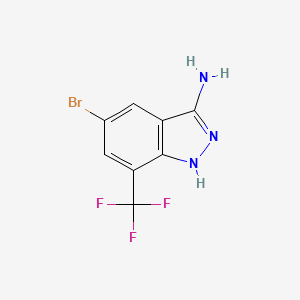
5-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine is a heterocyclic compound with the molecular formula C8H4BrF3N2 It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine typically involves the bromination of 7-(trifluoromethyl)-1H-indazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the indazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the bromination reaction to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium phosphate (K3PO4) are typical for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting protein kinases and other enzymes.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 5-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as protein kinases. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or modulation of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-7-azaindole: Similar in structure but lacks the trifluoromethyl group.
5-Bromo-7-methylindole: Contains a methyl group instead of a trifluoromethyl group.
5-Bromo-7-(trifluoromethyl)quinoline: A quinoline derivative with similar substituents.
Uniqueness
The presence of both bromine and trifluoromethyl groups in 5-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine imparts unique electronic and steric properties, making it particularly valuable in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules .
Propiedades
Fórmula molecular |
C8H5BrF3N3 |
|---|---|
Peso molecular |
280.04 g/mol |
Nombre IUPAC |
5-bromo-7-(trifluoromethyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C8H5BrF3N3/c9-3-1-4-6(14-15-7(4)13)5(2-3)8(10,11)12/h1-2H,(H3,13,14,15) |
Clave InChI |
YPNRAROMHZIEAA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=NN2)N)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


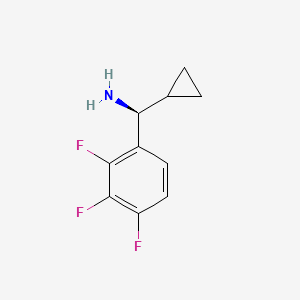
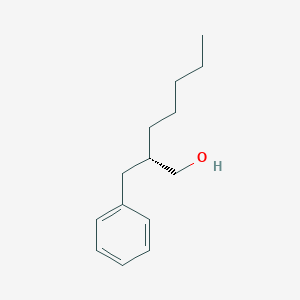

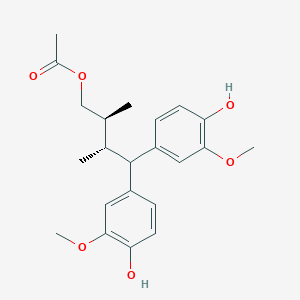

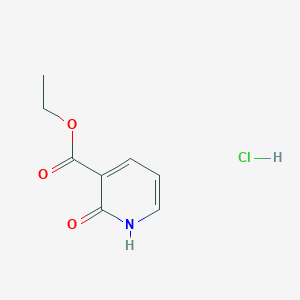
![1',4-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid](/img/structure/B13036870.png)
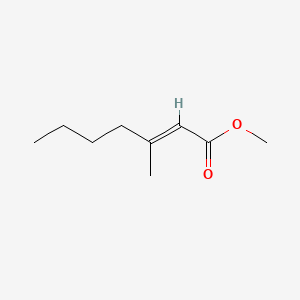
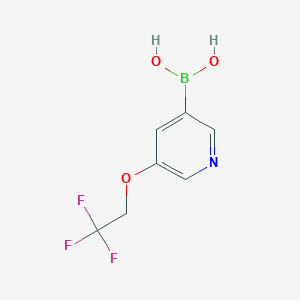
![Ethyl 4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-4-Carboxylate Hydrochloride](/img/structure/B13036895.png)
![(1E)-N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate](/img/structure/B13036898.png)
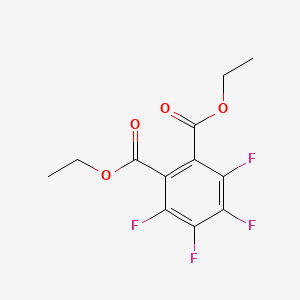
![6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine](/img/structure/B13036924.png)

